7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate
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Overview
Description
7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate is a synthetic organic compound. Due to its complex structure and multiple reactive sites, it has garnered interest in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrano-dioxin core, which is structurally intriguing and offers potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate involves multiple steps, starting from readily available starting materials. One approach involves the condensation of a suitable dioxin derivative with a pyrimidine intermediate under basic or acidic conditions. Careful control of temperature and pH is essential to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may utilize high-throughput methodologies such as automated continuous flow systems. These systems allow for better control of reaction parameters and can improve the efficiency and scalability of the synthetic process. Key factors in industrial production include solvent selection, reaction time, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Each of these reactions can modify the compound's structure and properties in significant ways.
Common Reagents and Conditions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : May be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various nucleophiles or electrophiles can be used to introduce new functional groups, depending on the desired transformation.
Major Products
The products from these reactions depend on the site and type of chemical modification. For instance, oxidation could lead to the formation of carboxylic acids, while reduction might yield alcohols. Substitution reactions often produce derivatives with altered side chains or functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for multiple points of functionalization, making it valuable in combinatorial chemistry and drug discovery.
Biology
Biologically, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. Its structural motifs might interact with various biological targets, influencing metabolic pathways or signaling mechanisms.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to undergo diverse chemical reactions makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases that involve aberrant cellular processes.
Industry
Industrially, this compound might be used in the development of advanced materials or as a precursor in the synthesis of specialty chemicals. Its complex structure could impart unique physical and chemical properties to materials.
Mechanism of Action
The mechanism by which 7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. It can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The compound’s diverse functional groups allow for multiple modes of action, ranging from inhibition to activation of biological pathways.
Comparison with Similar Compounds
Compared to other pyrano-dioxin and pyrimidine derivatives, 7-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate stands out due to its unique combination of functional groups. Similar compounds include:
7-(1,3-Dioxolan-2-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate
7-(4-Oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate
6-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-phenylhexahydropyrano[3,2-b][1,3]dioxin-7-yl benzoate
Each of these compounds has distinct structural features and reactivity profiles, which influence their applications and efficacy in various fields.
Hope you found this deep dive useful! There’s quite a lot of chemistry to chew on here—what do you think?
Properties
Molecular Formula |
C24H22N2O7 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[7-(2,4-dioxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C24H22N2O7/c27-19-11-12-26(24(29)25-19)17-13-30-18-14-31-23(16-9-5-2-6-10-16)33-21(18)20(17)32-22(28)15-7-3-1-4-8-15/h1-12,17-18,20-21,23H,13-14H2,(H,25,27,29) |
InChI Key |
NRKSRMGGZINKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=O)NC5=O |
Origin of Product |
United States |
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